molecular formula C21H24ClN7O B14919663 2-Chlorobenzaldehyde O~1~-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime

2-Chlorobenzaldehyde O~1~-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime

Cat. No.: B14919663
M. Wt: 425.9 g/mol
InChI Key: NWVUYXIVQLLAOE-BHGWPJFGSA-N
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Description

2-Chlorobenzaldehyde O1-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime is a complex organic compound that features a chlorinated benzaldehyde moiety linked to a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzaldehyde O1-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride to form 2-chlorobenzaldehyde oxime . This intermediate is then subjected to further reactions to introduce the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzaldehyde O1-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile derivatives.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The chlorinated benzaldehyde moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

Major products formed from these reactions include nitrile derivatives, amines, and substituted benzaldehyde derivatives, depending on the specific reaction pathway chosen.

Scientific Research Applications

2-Chlorobenzaldehyde O1-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chlorobenzaldehyde O1-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde oxime: A simpler analog that lacks the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moiety.

    2-Chlorobenzaldehyde: The parent compound without the oxime or pyrimidine groups.

    Benzaldehyde derivatives: Compounds with similar structural features but different substituents.

Uniqueness

2-Chlorobenzaldehyde O1-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime is unique due to its combination of a chlorinated benzaldehyde moiety with a complex pyrimidine structure, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H24ClN7O

Molecular Weight

425.9 g/mol

IUPAC Name

2-[4-[[(E)-(2-chlorophenyl)methylideneamino]oxymethyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C21H24ClN7O/c1-14-15(2)28(10-9-27(3)4)20-19(14)21-25-18(26-29(21)13-23-20)12-30-24-11-16-7-5-6-8-17(16)22/h5-8,11,13H,9-10,12H2,1-4H3/b24-11+

InChI Key

NWVUYXIVQLLAOE-BHGWPJFGSA-N

Isomeric SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC=CC=C4Cl)CCN(C)C)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC=CC=C4Cl)CCN(C)C)C

Origin of Product

United States

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